molecular formula C8H13ClN4 B8577560 2-Amino-4-tert-butylamino-6-chloropyrimidine

2-Amino-4-tert-butylamino-6-chloropyrimidine

Cat. No. B8577560
M. Wt: 200.67 g/mol
InChI Key: ZPXNHWOXPKEPBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-tert-butylamino-6-chloropyrimidine is a useful research compound. Its molecular formula is C8H13ClN4 and its molecular weight is 200.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-4-tert-butylamino-6-chloropyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-tert-butylamino-6-chloropyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Amino-4-tert-butylamino-6-chloropyrimidine

Molecular Formula

C8H13ClN4

Molecular Weight

200.67 g/mol

IUPAC Name

4-N-tert-butyl-6-chloropyrimidine-2,4-diamine

InChI

InChI=1S/C8H13ClN4/c1-8(2,3)13-6-4-5(9)11-7(10)12-6/h4H,1-3H3,(H3,10,11,12,13)

InChI Key

ZPXNHWOXPKEPBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=CC(=NC(=N1)N)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2-amino-4,6-dichloropyrimidine (400 mg, 2.44 mmol) and t-butylamine (2.6 ml, 25.0 mmol) in NMP (1 ml) was heated in a microwave at 150° C. for 60 minutes. The reaction mixture was partitioned between water (10 ml) and ethyl acetate (10 ml), the organic phase separated, dried and reduced in vacuo. Purification by flash column chromatography on silica gel eluting with ethyl acetate:pentane (30:70 changing to 80:20 by volume) to yield the title compound as a colourless solid (494 mg, 100%).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
100%

Synthesis routes and methods II

Procedure details

10 g of 2-amino-4,6-dichloropyrimidine are suspended in 100 ml of ethanol. 44.50 g of tert-butylamine are added. The reaction mixture is refluxed for 48 hours. It is evaporated to dryness. The residue is taken up in 50 ml of water. The mixture is stirred for 1 hour and the precipitate is then filtered off on sintered glass. It is recrystallized from 60 ml of a 50/50 ethanol-water mixture. 9.25 g of 2-amino-4-tert-butylamino-6-chloro-pyrimidine are obtained.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
44.5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To 4,6-dichloro-2-pyrimidinamine (400 mg, 2.44 mmol) in CH3CN (5 mL) were added (1,1-dimethylethyl)amine (0.34 mL, 3.17 mmol) and triethylamine (1.36 mL, 9.76 mmol), and the reaction mixture was heated in a microwave at 170° C. for a total of 2.25 hours, checking the progression of the reaction at regular intervals. The mixture was cooled down and evaporated. The resulting residue was partitioned between EtOAc and water, and extracted with EtOAc (2×) and CH2Cl2 (2×). The organics were washed with water and brine, dried (MgSO4), filtered and evaporated. The resulting solid was triturated with Et2O and dried in vacuo to afford the title compound (440 mg). LC-MS (ES) m/z=201, 203 [M+H]+.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
0.34 mL
Type
reactant
Reaction Step One
Quantity
1.36 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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